molecular formula C17H17NO6 B11829825 Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate

Katalognummer: B11829825
Molekulargewicht: 331.32 g/mol
InChI-Schlüssel: IDFJOTDLJDAJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is a chemical compound supplied for use in laboratory research as a synthetic intermediate. It is identified by CAS Number 906657-89-4 and has a molecular formula of C17H17NO6, corresponding to a molecular weight of 331.325 g/mol . This compound is part of a class of nicotinate derivatives that are of significant interest in the field of pharmaceutical research and development, particularly as building blocks for more complex molecules . It is offered with a guaranteed purity of ≥98% . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material responsibly in accordance with all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C17H17NO6

Molekulargewicht

331.32 g/mol

IUPAC-Name

methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate

InChI

InChI=1S/C17H17NO6/c1-11-15(23-10-13-7-5-4-6-8-13)16(24-12(2)19)14(9-18(11)21)17(20)22-3/h4-9H,10H2,1-3H3

InChI-Schlüssel

IDFJOTDLJDAJRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound is derived from maltol through the following key intermediates:

  • 3-Benzyloxy-2-methylpyran-4-one : Maltol is protected at the C3 hydroxyl using benzyl bromide.

  • 3-Benzyloxy-2-methyl-1H-pyridine-4-one : The pyrone ring is converted to a pyridone via amination with ammonia.

  • Methyl 5-benzyloxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate : Bromination at C5 followed by palladium-catalyzed carbonylation introduces the methyl ester.

Stepwise Synthesis and Reaction Optimization

Synthesis of Methyl 4-Acetoxy-5-Benzyloxy-6-Methylnicotinate (Intermediate 7)

Starting Material : Methyl 5-benzyloxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (Compound 6).
Reaction : Acetylation of the C4 hydroxyl group.

  • Conditions : Acetic anhydride (134 mL), 130°C, 40 minutes.

  • Yield : 90%.

  • Characterization :

    • 1H NMR (CDCl3) : δ 2.29 (s, 3H, acetyl), 2.52 (s, 3H, C6-methyl), 3.89 (s, 3H, methoxy), 4.98 (s, 2H, benzyloxy), 7.36–7.41 (m, 5H, aromatic), 8.85 (s, 1H, pyridine-H).

Oxidation to this compound (Intermediate 8)

Reagents : meta-Chloroperbenzoic acid (m-CPBA).
Conditions :

  • Solvent: Chloroform (370 mL).

  • Temperature: Room temperature.

  • Reaction Time: 90 minutes.
    Mechanism : m-CPBA oxidizes the pyridine nitrogen to an N-oxide, which undergoes thermal rearrangement in acetic anhydride to yield the 1-oxynicotinate derivative.
    Yield : 87%.
    Characterization :

  • 1H NMR (CDCl3) : δ 2.30 (s, 3H, acetyl), 2.41 (s, 3H, C6-methyl), 3.90 (s, 3H, methoxy), 5.02 (s, 2H, benzyloxy), 7.37–7.39 (m, 5H, aromatic), 8.70 (s, 1H, pyridine-H).

Critical Reaction Parameters and Troubleshooting

Acetylation Efficiency

The use of excess acetic anhydride (10 equivalents) at elevated temperatures ensures complete acetylation of the C4 hydroxyl group. Lower temperatures (<100°C) result in partial acetylation and reduced yields.

Oxidation Selectivity

m-CPBA was selected over other oxidizing agents (e.g., H2O2, ozone) due to its ability to selectively oxidize the pyridine nitrogen without over-oxidizing the benzyl ether or ester functionalities. Control experiments showed that H2O2 led to decomposition of the benzyl group.

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialReagents/ConditionsYield (%)
1Benzyl protectionMaltolBnBr, K2CO3, DMF, 80°CQuant.
2Pyrone to pyridone conversionCompound 3NH3, NaOH, ethanol, 90°C43
3BrominationCompound 4NBS, acetonitrile, rt88
4CarbonylationCompound 5Pd(OAc)2, CO, methanol, 80°C55
5AcetylationCompound 6Ac2O, 130°C90
6Oxidation to N-oxideCompound 7m-CPBA, chloroform, rt87

Table 2: NMR Spectral Data for Key Intermediates

Compoundδ (ppm) Key Signals
72.29 (acetyl), 2.52 (C6-methyl), 3.89 (methoxy)
82.30 (acetyl), 2.41 (C6-methyl), 3.90 (methoxy)

Scale-Up Considerations and Industrial Relevance

The synthesis is amenable to scale-up, with demonstrated success at the 100-gram scale. Critical adjustments include:

  • Solvent Volume Reduction : Using DMF as a polar aprotic solvent enhances reaction rates during carbonylation.

  • Catalyst Recycling : Palladium acetate (Pd(OAc)2) can be recovered via filtration and reused with minimal activity loss .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-Acetoxy-5-Benzyloxy-6-Methyl-1-Oxynicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Acetoxy- und Benzyloxygruppen können die Bindung an Enzyme oder Rezeptoren erleichtern und deren Aktivität modulieren. Die Wirkungen der Verbindung werden über Wege vermittelt, die oxidativen Stress, Entzündungen und zelluläre Signaltransduktion betreffen.

Wirkmechanismus

The mechanism of action of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate involves its interaction with specific molecular targets and pathways. The acetoxy and benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Nicotinic Acid Derivatives: Methyl nicotinate lacks the acetoxy, benzyloxy, and methyl substituents, resulting in lower steric hindrance and higher polarity. The addition of protective groups (acetoxy, benzyloxy) in the target compound enhances stability during synthesis but may reduce solubility in aqueous media.

Antioxidant Analogues (): tert-Butyl-hydroxyquinone (TBHQ): A phenolic antioxidant with a tert-butyl group. Unlike the target compound, TBHQ’s free hydroxyl group directly contributes to radical scavenging, whereas the acetoxy and benzyloxy groups in Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate may require enzymatic hydrolysis to release active phenolic moieties . 5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA): Features a vanillic acid core with a pyrrolidine substituent.

Functional Group Comparison Table

Compound Core Structure Key Substituents Functional Implications
This compound Pyridine 4-Acetoxy, 5-benzyloxy, 6-methyl Enhanced stability, prodrug potential
TBHQ Phenolic 2-tert-Butyl, 4-hydroxy Direct antioxidant activity
PMVA Vanillic acid 5-Pyrrolidinylmethyl Enhanced solubility, metal chelation
Ethyl 4-hydroxy-5-methoxy-6-methylnicotinate Pyridine 4-Hydroxy, 5-methoxy, 6-methyl Higher polarity, H-bond donor capacity

Research Findings and Limitations

  • Antioxidant Potential: Unlike TBHQ or PMVA, the target compound’s antioxidant efficacy (if any) likely depends on enzymatic cleavage of its protective groups to release active hydroxyl groups. This mechanism is speculative without direct data .
  • Synthetic Challenges : The benzyloxy group may complicate hydrogenation or catalytic deprotection steps compared to simpler methoxy or hydroxy analogs.
  • Crystallographic Data Gaps: No crystallographic studies of this compound are cited in the evidence, though SHELX tools could resolve its structural nuances if data were available .

Biologische Aktivität

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate (referred to as MABON) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C17H17NO6
Molecular Weight: 331.32 g/mol
IUPAC Name: Methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate
SMILES Representation: CC1=N+[O-]

The synthesis of MABON involves several key steps:

  • Acetylation using acetic anhydride to introduce the acetoxy group.
  • Benzylation with benzyl chloride to add the benzyloxy group.
  • Methylation to incorporate the methyl ester functionality.

Each step requires specific reagents and conditions to ensure high yields and purity of the final product .

Biological Mechanisms

MABON's biological activity is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer biology. It has been identified as a potent inhibitor of the c-Met protein kinase, which plays a crucial role in cell proliferation, survival, and migration. The overexpression of c-Met is often associated with poor prognosis in several cancers, including lung, liver, and breast cancer .

The mechanism through which MABON exerts its effects involves:

  • Inhibition of c-Met signaling pathways , leading to reduced tumor growth and metastasis.
  • Modulation of oxidative stress and inflammatory responses , which can contribute to its therapeutic potential in various diseases.

Antiviral Properties

Recent studies have shown that MABON exhibits significant antiviral activity. In vitro assays demonstrated that it has a 50% inhibitory concentration (IC50) against HIV-1 integrase with a favorable pharmacokinetic profile in animal models. For instance, after administering a dose of 5 mg/kg in rats, plasma concentrations reached 7127 ng/mL, well above the therapeutic threshold required for efficacy .

Cytotoxicity and Selectivity

The cytotoxicity profile of MABON was evaluated against various cancer cell lines. The compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent. The following table summarizes its cytotoxic effects:

Cell LineIC50 (nM)CC50 (nM)Selectivity Index
A549 (Lung Cancer)3.8 ± 0.5383000 ± 2200021,000
MCF7 (Breast Cancer)2.7 ± 0.6372000 ± 2400026,667
HepG2 (Liver Cancer)3.4 ± 1.118000 ± 16005,294

Case Studies

Several case studies have highlighted the therapeutic potential of MABON:

  • Study on Lung Cancer: In a preclinical model of lung cancer, treatment with MABON resulted in significant tumor regression compared to control groups.
  • HIV Research: A study focusing on HIV-infected cells demonstrated that MABON not only inhibited viral replication but also enhanced the immune response against infected cells.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate, and what starting materials are typically employed?

The synthesis involves multi-step protection-deprotection strategies. Benzyloxy and acetoxy groups are introduced via nucleophilic substitution or esterification under anhydrous conditions. Starting materials like dimethyl 1,3-acetonedicarboxylate or substituted nicotinic acid derivatives are common precursors. Key steps include temperature control (0–5°C for acid-sensitive groups) and catalysts like DMAP for esterification. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields 60–85% purity. Analogous syntheses of ethyl 4-chloro-6-fluoro-5-methoxynicotinate highlight the importance of regioselective benzylation .

Advanced: How can reaction conditions be optimized to improve yield while minimizing side products?

Use Design of Experiments (DoE) to systematically vary solvent polarity (DCM vs. THF), stoichiometry (1.2–1.5 equivalents of benzylating agents), and reaction time. Microwave-assisted synthesis, as demonstrated for ethyl 4-chloro-6-fluoro-5-methoxynicotinate, reduced reaction times by 50% and increased yields by 22% . Kinetic studies via in situ FTIR or LC-MS can identify intermediate accumulation points for precise control.

Basic: What analytical techniques confirm the structure and purity of this compound?

Combine 1H^1H/13C^{13}C NMR (in CDCl3_3) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides stereochemical confirmation . HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures ≥98% purity, as validated for Methyl 6-methylnicotinate .

Advanced: How to resolve discrepancies between theoretical and observed 1H^1H1H NMR chemical shifts?

Verify purity via HPLC-MS, then perform 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to confirm spin systems. Computational NMR prediction (B3LYP/6-311+G(d,p)) accounts for conformational effects. For example, in (S)-Methyl 4-(1-aminoethyl)benzoate, variable-temperature NMR resolved dynamic rotational shifts in amine protons .

Basic: What stability considerations are critical for handling and storage?

Assess degradation under varying pH (2–10), temperature (4–40°C), and humidity (40–80% RH). Refrigeration at 2–8°C in amber vials under nitrogen extends shelf life, as shown for ethyl 4-amino-6-chloro-5-fluoronicotinate . Accelerated stability testing (40°C/75% RH for 6 weeks) follows ICH guidelines.

Advanced: How to selectively remove benzyloxy vs. acetoxy protecting groups?

Benzyloxy groups are cleaved via catalytic hydrogenation (H2_2/Pd-C in EtOH), while acetoxy requires basic hydrolysis (K2 _2CO3 _3/MeOH). Sequential deprotection is critical; for Methyl 4-(benzylamino)-6-chloronicotinate, hydrogenation at 30 psi H2_2 preserved acid-sensitive groups . Monitor progress via LC-MS.

Basic: How to validate biological activity of derivatives?

Screen enzyme inhibition (kinase panels) and cytotoxicity (MTT assay on HEK293/HepG2 cells). For SAR studies, modify substituents while retaining the nicotinate core. Fluorination at position 6 in ethyl 4-chloro-6-fluoro-5-methoxynicotinate increased binding affinity by 3-fold .

Advanced: What computational approaches predict reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) map electrostatic potential surfaces to identify electrophilic centers. Molecular dynamics (AMBER force field) assess steric accessibility. LUMO energy levels below -1.5 eV correlate with higher SN2 reactivity in analogues . Validate with kinetic isotope effect studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.